![molecular formula C18H17N3O4 B2503174 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1171639-48-7](/img/structure/B2503174.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
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Overview
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a useful research compound. Its molecular formula is C18H17N3O4 and its molecular weight is 339.351. The purity is usually 95%.
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Biological Activity
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C17H16N2O3
- Molecular Weight : 296.32 g/mol
- CAS Number : 171752-68-4
This compound features a benzo[d][1,3]dioxole moiety and a tetrahydroquinoline structure, which are known to contribute to various pharmacological effects.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. The mechanism typically involves the interaction with DNA through electrophilic centers that facilitate binding and subsequent cytotoxic effects on cancer cells. A study demonstrated that derivatives of benzodiazepines with similar structural features showed potent antitumor activity by disrupting DNA replication processes .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the activity of pro-inflammatory cytokines and enzymes involved in the inflammatory response. For instance, fatty acid binding proteins (FABPs), which are critical in mediating inflammatory pathways, have been targeted by similar compounds with promising results .
Neuroprotective Effects
Neuroprotective potential has been noted in several studies. Compounds that share structural characteristics with this compound have been shown to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells . This suggests a possible therapeutic application in neurodegenerative diseases.
Study 1: Antitumor Mechanism
A study conducted on a series of benzodiazepine derivatives revealed that the imine tautomer's electrophilic nature plays a crucial role in their antitumor efficacy. The research utilized computational methods to analyze the binding interactions with DNA and confirmed the significant cytotoxic effects against various cancer cell lines .
Study 2: Anti-inflammatory Activity
In an experimental model of inflammation induced by lipopolysaccharides (LPS), compounds structurally related to this compound demonstrated a marked reduction in inflammatory markers such as TNF-alpha and IL-6. The study highlighted the compound's potential as an anti-inflammatory agent suitable for further development .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Properties
Recent studies have demonstrated that derivatives containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer activity. For instance:
Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
---|---|---|---|
Compound A | HepG2 | 2.38 | 7.46 |
Compound B | HCT116 | 1.54 | 8.29 |
Compound C | MCF-7 | 4.52 | 4.56 |
This data indicates that certain derivatives outperform standard chemotherapeutic agents like doxorubicin in terms of cytotoxicity against cancer cell lines such as HepG2, HCT116, and MCF-7.
Case Studies
A notable case study evaluated a related compound's effects on human cancer cell lines using the SRB assay to assess cytotoxicity. The findings indicated that compounds with similar structural motifs exhibited selective toxicity towards cancer cells while sparing normal cells.
Potential Applications Beyond Cancer Research
While primarily studied for its anticancer properties, this compound may also have applications in other areas of medicinal chemistry:
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects against neurodegenerative diseases.
- Antimicrobial Activity : Some derivatives have shown promise in inhibiting bacterial growth.
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects that could be beneficial in treating inflammatory diseases.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-21-14-5-3-12(8-11(14)2-7-17(21)22)19-18(23)20-13-4-6-15-16(9-13)25-10-24-15/h3-6,8-9H,2,7,10H2,1H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUKOAPIMQTYEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.